(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(6-4-14-3-5-16-17(10-14)27-13-26-16)22-12-15-7-8-21-18(11-15)23-9-1-2-20(23)25/h3-8,10-11H,1-2,9,12-13H2,(H,22,24)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYTVKRUONMPI-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide , often referred to in the literature by its IUPAC name, is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 326 Da. The structure features a benzodioxole moiety, which is known for its biological activities, including antioxidant and anti-inflammatory properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to inflammatory pathways, potentially reducing inflammation and associated symptoms.
- Antioxidant Properties : The benzodioxole structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Modulation of Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are critical in regulating immune responses and cell survival.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds in the benzodioxole family. For instance:
- Case Study 1 : A derivative of benzodioxole demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer cells. The compound induced apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in various models:
- Case Study 2 : In a murine model of acute lung injury, administration of a related benzodioxole compound reduced levels of pro-inflammatory cytokines (IL-1β, TNF-α) and inhibited NF-kB activation . This suggests that similar compounds may offer therapeutic benefits in treating inflammatory diseases.
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Electron Effects: The target compound’s benzodioxole is electron-rich, contrasting with the nitro group in , which is strongly electron-withdrawing.
- Hydrogen Bonding : The 2-oxopyrrolidinyl group in the target compound provides hydrogen-bonding sites (amide N-H and C=O), akin to the carbonyl in ’s pyrazol-3-one but distinct from ’s chloro- and aryl-substituted pyridines .
- Lipophilicity : The fluoropropoxy group in increases lipophilicity compared to the target compound’s pyrrolidinyl group, which may enhance aqueous solubility due to its polar amide moiety .
Table 2: Experimental Data for Analogous Compounds
Key Findings:
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a benzodioxole-containing enamide with a 2-oxopyrrolidinyl-substituted pyridine, a process analogous to ’s fluoropropoxy derivative. Yields for such reactions typically range between 60–80%, similar to and .
- The target compound’s melting point may be lower due to less polar substituents .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity and biological interactions?
The compound features a prop-2-enamide backbone linked to a benzodioxole moiety and a pyridinylmethyl group substituted with a 2-oxopyrrolidine ring. The benzodioxole provides aromaticity and electron-rich regions, enhancing π-π stacking with biological targets, while the pyridine and pyrrolidinone groups introduce hydrogen-bonding and dipole interactions. These structural elements collectively influence its solubility, stability, and binding affinity to enzymes or receptors .
Methodological Insight : Use computational tools like molecular docking to map interactions between the benzodioxole ring and hydrophobic pockets of proteins, or employ Hammett constants to predict electronic effects of substituents on reactivity.
Q. What synthetic routes are recommended for synthesizing this compound, and which reagents are critical for key steps?
A multi-step synthesis is typically employed:
Formation of the benzodioxole intermediate : Starting with piperonal, protected via acetal formation.
Pyridine functionalization : Introduce the 2-oxopyrrolidine group using palladium-catalyzed coupling or nucleophilic substitution.
Amide coupling : React the prop-2-enoic acid derivative with the pyridinylmethylamine intermediate using carbodiimide reagents (e.g., EDC/HOBt) .
Q. Critical Reagents :
- Coupling agents : EDC/HOBt for amide bond formation.
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if aryl halides are involved).
- Solvents : Anhydrous DMF or THF to prevent hydrolysis of sensitive intermediates .
Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., distinguishing E/Z isomerism in the enamide).
- Infrared Spectroscopy (IR) : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₂₁N₃O₄) and rule out byproducts .
Best Practice : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., amide NH).
Q. What initial biological screening methods are used to assess its activity?
- In vitro binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., kinases or GPCRs).
- Cell viability assays : MTT or ATP-lite to evaluate cytotoxicity in cancer or primary cell lines.
- Enzyme inhibition studies : Kinetic assays using spectrophotometric detection (e.g., NADH depletion for oxidoreductases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature control : Maintain ≤0°C during amide coupling to minimize racemization.
- Solvent selection : Use dichloromethane (DCM) for acid-sensitive steps instead of THF.
- Purification : Employ gradient flash chromatography (hexane/EtOAc to DCM/MeOH) or preparative HPLC with C18 columns for polar byproducts .
Case Study : reports a 15% yield increase by replacing THF with DCM in the coupling step, reducing side-product formation.
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?
- 2D NMR (COSY, HSQC, HMBC) : Map proton-carbon correlations to confirm the enamide’s E-configuration and pyrrolidinone substitution pattern.
- X-ray crystallography : Determine absolute stereochemistry and intermolecular interactions in co-crystals with target proteins.
- Dynamic Light Scattering (DLS) : Assess aggregation propensity in aqueous buffers, which may confound bioactivity data .
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?
Example Contradiction : Conflicting IC₅₀ values for kinase inhibition across studies.
- Hypothesis Testing :
- Verify assay conditions (e.g., ATP concentration, buffer pH).
- Compare off-target effects using kinome-wide profiling.
- Validate target engagement via cellular thermal shift assays (CETSA).
Reference : highlights discrepancies arising from varying ATP concentrations (1 mM vs. 10 µM), altering apparent potency.
Q. How can computational methods predict and optimize this compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding stability in solvent (e.g., water-lipid bilayer systems for membrane targets).
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon modifying substituents (e.g., replacing benzodioxole with indole).
- ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
